![molecular formula C15H13BrO4 B3830260 1-bromo-2-naphthyl methyl succinate](/img/structure/B3830260.png)
1-bromo-2-naphthyl methyl succinate
Overview
Description
“1-bromo-2-naphthyl methyl succinate” would be a compound derived from 2-naphthol, where one hydrogen atom on the 1-position is replaced by a bromine atom, and the hydroxyl group on the 2-position is esterified with methyl succinate .
Molecular Structure Analysis
The molecular structure of “1-bromo-2-naphthyl methyl succinate” would consist of a naphthalene ring (a type of aromatic hydrocarbon) with a bromine atom attached at the 1-position and a methyl succinate ester group attached at the 2-position .Chemical Reactions Analysis
As a brominated aromatic compound, “1-bromo-2-naphthyl methyl succinate” could potentially undergo various types of reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-bromo-2-naphthyl methyl succinate” would depend on its structure. As a brominated aromatic compound, it would likely be relatively stable and resistant to oxidation .Mechanism of Action
Future Directions
The future directions for research on “1-bromo-2-naphthyl methyl succinate” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
properties
IUPAC Name |
4-O-(1-bromonaphthalen-2-yl) 1-O-methyl butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13(17)8-9-14(18)20-12-7-6-10-4-2-3-5-11(10)15(12)16/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQRJMGKOIZGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)OC1=C(C2=CC=CC=C2C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-(1-bromonaphthalen-2-yl) 1-O-methyl butanedioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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